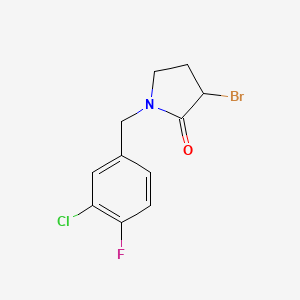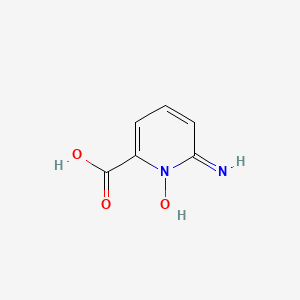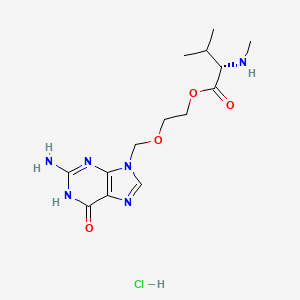
N-甲基伐昔洛韦盐酸盐
描述
N-Methyl valacyclovir hydrochloride is a derivative of valacyclovir, an antiviral drug used to treat infections caused by herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). Valacyclovir itself is a prodrug of acyclovir, which means it is converted into acyclovir in the body. The addition of a methyl group to valacyclovir enhances its pharmacokinetic properties, potentially improving its efficacy and bioavailability.
科学研究应用
N-Methyl valacyclovir hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
作用机制
Target of Action
The primary targets of N-Methyl Valacyclovir Hydrochloride are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) .
Mode of Action
N-Methyl Valacyclovir Hydrochloride is a prodrug that is converted in vivo to Acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . Acyclovir triphosphate competitively inhibits viral DNA polymerase . It also incorporates into the growing viral DNA chain, resulting in chain termination .
Biochemical Pathways
The conversion of N-Methyl Valacyclovir Hydrochloride to Acyclovir likely involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process results in significant increases in systemic Acyclovir plasma levels .
Pharmacokinetics
N-Methyl Valacyclovir Hydrochloride has three to fivefold greater oral bioavailability (about 55 percent) than Acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . The main route of Acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of N-Methyl Valacyclovir Hydrochloride’s action is the inhibition of viral DNA replication, which effectively treats various herpes infections . This includes genital herpes, a frequently diagnosed sexually transmitted disease which currently affects more than 400 million individuals worldwide .
Action Environment
The action of N-Methyl Valacyclovir Hydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of certain intestinal transporters . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as Acyclovir, the active metabolite of N-Methyl Valacyclovir Hydrochloride, is primarily eliminated renally .
生化分析
Biochemical Properties
N-Methyl Valacyclovir Hydrochloride is rapidly and almost completely converted in the human body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr Virus .
Cellular Effects
The cellular effects of N-Methyl Valacyclovir Hydrochloride are primarily due to its conversion to aciclovir. Aciclovir inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA. This results in chain termination as the viral DNA polymerase is unable to recognize aciclovir as a substrate .
Molecular Mechanism
The molecular mechanism of action of N-Methyl Valacyclovir Hydrochloride involves its conversion to aciclovir, which then inhibits the herpes virus DNA polymerase. This prevents the virus from replicating its DNA and thus inhibits the spread of the virus .
Temporal Effects in Laboratory Settings
Studies on Valacyclovir have shown that it is rapidly converted to aciclovir after oral administration, suggesting that the effects of N-Methyl Valacyclovir Hydrochloride may also be rapid .
Dosage Effects in Animal Models
Studies on Valacyclovir have shown that it is effective in treating herpes virus infections in various animal models .
Metabolic Pathways
N-Methyl Valacyclovir Hydrochloride is metabolized in the human body through a process that involves the enzyme valacyclovir hydrolase. This enzyme converts N-Methyl Valacyclovir Hydrochloride to aciclovir and valine .
Transport and Distribution
It is known that Valacyclovir is absorbed in the gastrointestinal tract and then distributed throughout the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl valacyclovir hydrochloride typically involves the alkylation of valacyclovir. One common method is the condensation of N-methyl-N-Carbobenzyloxy valine with acyclovir in the presence of a dicyclohexyl carbodiimide catalyst and 4-dimethyl amino pyrimidine in dimethyl formamide . This reaction results in the formation of N-Methyl valacyclovir, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of N-Methyl valacyclovir hydrochloride follows similar synthetic routes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction . The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
N-Methyl valacyclovir hydrochloride undergoes various chemical reactions, including:
Substitution: The methyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-Methyl valacyclovir hydrochloride include permanganate for oxidation and various alkylation agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the oxidation of N-Methyl valacyclovir hydrochloride include formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one . These products are often analyzed using techniques such as thin-layer chromatography (TLC) to confirm their identity and purity.
相似化合物的比较
Similar Compounds
Valacyclovir: The parent compound of N-Methyl valacyclovir hydrochloride, used to treat herpes infections.
Acyclovir: The active form of valacyclovir, which directly inhibits viral DNA polymerase.
Famciclovir: Another antiviral drug used to treat herpes infections, similar in structure and function to valacyclovir.
Uniqueness
N-Methyl valacyclovir hydrochloride is unique due to the addition of a methyl group, which enhances its pharmacokinetic properties compared to valacyclovir. This modification can lead to improved bioavailability and efficacy, making it a potentially more effective antiviral agent .
属性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNMIUABOJDNS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158859 | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-39-7 | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL VALACYCLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


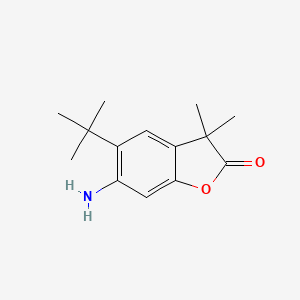
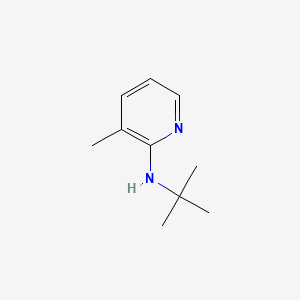
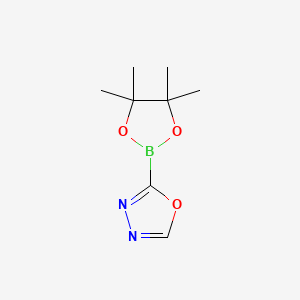

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)
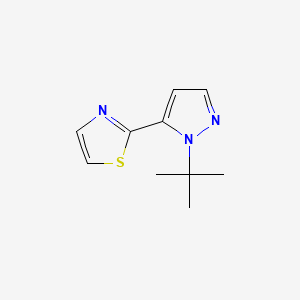
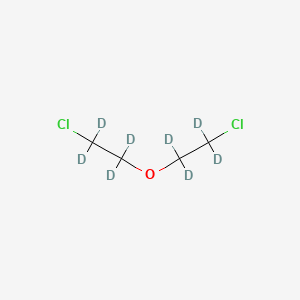
![(2S)-2-[N-acetyl-4-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxobutyl]anilino]-5-amino-5-oxopentanoic acid](/img/structure/B594921.png)
![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)



